2-[Benzyl(methyl)amino]-2-phenylethanol
Description
2-[Benzyl(methyl)amino]-2-phenylethanol is a substituted amino alcohol derivative characterized by a phenylethanol backbone modified with a benzyl(methyl)amino group. This structural feature distinguishes it from simpler aromatic alcohols like 2-phenylethanol (PhEth) or benzyl alcohol (BAlc). The benzyl(methyl)amino group likely enhances its lipophilicity and alters its interaction with biological targets compared to non-aminated counterparts.
Properties
CAS No. |
6273-68-3 |
|---|---|
Molecular Formula |
C16H19NO |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
2-[benzyl(methyl)amino]-2-phenylethanol |
InChI |
InChI=1S/C16H19NO/c1-17(12-14-8-4-2-5-9-14)16(13-18)15-10-6-3-7-11-15/h2-11,16,18H,12-13H2,1H3 |
InChI Key |
SNUUNSDZCIEWPI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(CO)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(methyl)amino]-2-phenylethanol typically involves the reaction of benzyl chloride with methylamine to form N-benzylmethylamine. This intermediate is then reacted with phenylacetaldehyde under reductive amination conditions to yield the final product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[Benzyl(methyl)amino]-2-phenylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (Dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: 2-[Benzyl(methyl)amino]-2-phenylacetone.
Reduction: 2-[Benzyl(methyl)amino]-2-phenylethylamine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[Benzyl(methyl)amino]-2-phenylethanol is utilized in several scientific research areas:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Benzyl(methyl)amino]-2-phenylethanol involves its interaction with various molecular targets. The compound can act as a ligand for certain enzymes, modulating their activity. It can also interact with cell membranes, affecting their permeability and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Differences
Key Observations :
- Volatility: PhEth and BAlc are highly volatile, with emissions influenced by environmental factors (e.g., cooler climates preserve PhEth ). The amino group in this compound may reduce volatility due to increased molecular weight and hydrogen bonding.
- Biosynthesis: PhEth synthesis involves aromatic amino acid decarboxylases (AADC) and phenylacetaldehyde reductases (PAR) , while BAlc derives from benzaldehyde reduction . The target compound may require similar enzymatic steps with additional N-alkylation.
- Concentrations: PhEth levels in transgenic plants can exceed wild types by 3.23-fold , and BAlc/PhEth ratios are NAD+-dependent . Amino-alcohol analogs like 2-(dimethylamino)-1-phenylethanol are rare in nature but achievable via metabolic engineering .
Stability and Environmental Sensitivity
- PhEth and BAlc degrade under heat or oxidative conditions , but amino alcohols may exhibit greater thermal stability due to hydrogen bonding. For example, 2-phenylethanol persists in roasted palm oil , suggesting similar stability for its amino derivatives.
- Cooler climates favor PhEth/BAlc retention , whereas amino-alcohol analogs may require pH-controlled environments to prevent deamination.
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